N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound features a pyrimidine core substituted with a 3-methylpiperidin-1-yl group at position 2 and a methoxy group at position 4. Its molecular formula is C₂₁H₂₄ClN₄O₂ (assuming a structure analogous to ), with a molecular weight of approximately 408.9 g/mol.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-4-3-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-5-7-17(21)8-6-16/h5-8,10,14H,3-4,9,11-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZUNRILNFYZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the pyrimidinyl intermediate: This step could involve the reaction of appropriate starting materials under specific conditions to form the pyrimidinyl core.
Introduction of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution or other suitable reactions.
Attachment of the chlorobenzyl group: The chlorobenzyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the final acetamide: The final step involves the formation of the acetamide bond, possibly through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
Biological Activity
N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 388.9 g/mol
- CAS Number: 1226435-17-1
The compound features a complex structure that includes a chlorobenzyl group, a piperidine moiety, and a pyrimidine derivative, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC values as low as 1.35 μM . This suggests that the compound may have potential applications in treating tuberculosis.
Antitumor Activity
Research on related pyrazole derivatives has revealed notable antitumor activities, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that certain structural modifications can enhance cytotoxic effects, potentially offering insights into the design of new anticancer agents . The presence of chlorine substituents has been associated with increased activity, which may also be relevant for this compound.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various signaling pathways within cells. This is supported by findings from docking studies that reveal favorable interactions with target proteins.
Synthesis and Biological Evaluation
A series of studies have focused on synthesizing derivatives of similar compounds and evaluating their biological activities. For instance, a study designed several substituted benzamide derivatives and tested them for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC values ranging from 3.73 to 4.00 μM, indicating strong potential for further development in anti-tubercular therapy .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using human embryonic kidney (HEK-293) cells to evaluate the safety profile of these compounds. The results indicated that many active compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic index for further clinical development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
